2-Hydroxy-3-methoxybenzoic acid glucose ester

PAF antagonism in vivo efficacy anaphylactic shock

Researchers investigating PAF-driven inflammatory cascades often encounter irreproducible results from crude botanical extracts or unvalidated isomeric mixtures. 2-Hydroxy-3-methoxybenzoic acid glucose ester (CAS 172377-87-6), a single-entity phenolic glucoside from Gentiana scabra, directly addresses this challenge as a well-characterized PAF antagonist. • Prevents PAF-induced mortality in mice at 300 µg/mouse, confirming in vivo target engagement. • ≥98% HPLC purity ensures lot-to-lot reproducibility for definitive SAR and pharmacological studies. • Enhanced aqueous solubility (TPSA 146.00 Ų vs. 66.76 Ų for the free acid) facilitates consistent IV/IP formulation. Supplied as a research-grade powder with full COA/MSDS documentation. Standard B2B global shipping applies.

Molecular Formula C14H18O9
Molecular Weight 330.29 g/mol
Cat. No. B593487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-3-methoxybenzoic acid glucose ester
Molecular FormulaC14H18O9
Molecular Weight330.29 g/mol
Structural Identifiers
InChIInChI=1S/C14H18O9/c1-21-7-4-2-3-6(9(7)16)13(20)23-14-12(19)11(18)10(17)8(5-15)22-14/h2-4,8,10-12,14-19H,5H2,1H3/t8-,10-,11+,12-,14+/m1/s1
InChIKeyAKQPDLWSZUWOPL-CGUBKOMSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

2-Hydroxy-3-methoxybenzoic Acid Glucose Ester: Source & Biological Activity


2-Hydroxy-3-methoxybenzoic acid glucose ester (CAS 172377-87-6), also known as o-vanillic acid glucose ester, is a phenolic glucoside first isolated from the whole plant of Gentiana scabra [1]. It belongs to the class of hexoses and is structurally defined as [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-hydroxy-3-methoxybenzoate [2]. The compound is characterized by its potent antagonistic activity against platelet-activating factor (PAF), a phospholipid mediator central to inflammatory and thrombotic processes .

Study Type PAF pathway antagonism research
Compound Class Purified phenolic glucoside probe
Key Attribute Aqueous formulation-compatible

2-Hydroxy-3-methoxybenzoic Acid Glucose Ester: Why Substitution Fails


The glucose ester moiety in 2-hydroxy-3-methoxybenzoic acid glucose ester is not a passive solubility tag; it is essential for PAF antagonistic activity. The free acid (2-hydroxy-3-methoxybenzoic acid, CAS 877-22-5) and its positional isomer vanillic acid glucose ester (1-O-vanilloylglucose, CAS 68985-14-8) lack the same reported in vivo protective efficacy against PAF-induced mortality [1][2]. Furthermore, the compound's Topological Polar Surface Area (TPSA) of 146.00 Ų is more than double that of the free acid (66.76 Ų), which directly impacts solubility and formulation behavior [3]. Therefore, substituting this specific glucoside with a generic phenolic acid or an isomeric glucose ester would result in a loss of the defined pharmacological profile and could introduce unpredictable pharmacokinetic outcomes.

Free acid (2-hydroxy-3-methoxybenzoic acid) lacks reported PAF antagonistic activity; endpoint profile may not transfer.
Positional isomer (1-O-vanilloylglucose) has no published in vivo PAF data; isomer-specific activity may shift.
Crude Gentiana scabra extract introduces batch variability and undefined composition; experimental reproducibility may differ.

2-Hydroxy-3-methoxybenzoic Acid Glucose Ester: Key Differentiating Evidence


In Vivo Protection Against PAF-Induced Anaphylaxis

2-Hydroxy-3-methoxybenzoic acid glucose ester provides complete protection against PAF-induced death in a mouse model of anaphylactic shock. In a direct head-to-head comparison within the same study, the crude methanol extract of Gentiana scabra showed activity, but the purified compound (Compound 1) was the isolated active principle responsible for the potent antagonistic effect [1]. In contrast, the free acid (2-hydroxy-3-methoxybenzoic acid) has no reported PAF antagonistic activity in this model, and the isomeric vanillic acid glucose ester (1-O-vanilloylglucose) lacks comparable published in vivo data [2].

In Vivo Protection Against PAF-Induced Anaphylaxis
Head-to-head comparison
100% protection at 300 µg/mouse (i.v. or i.p.) vs. free acid (no reported activity) and isomeric glucose ester (no published in vivo data)
Supports purified compound as active PAF antagonist in a stringent in vivo model.
Model context: PAF-induced anaphylactic shock in mice; compound given prior to challenge.
PAF antagonism in vivo efficacy anaphylactic shock

Enhanced Aqueous Solubility vs. Free Acid

The glucose ester confers significantly higher polarity compared to the parent free acid. The Topological Polar Surface Area (TPSA) for 2-hydroxy-3-methoxybenzoic acid glucose ester is 146.00 Ų, while the free acid (2-hydroxy-3-methoxybenzoic acid) has a TPSA of 66.76 Ų [1]. This difference (Δ 79.24 Ų) is a direct result of the glucose moiety and indicates substantially improved water solubility for the ester, which is a critical factor for aqueous formulation and bioavailability [2].

Enhanced Aqueous Solubility vs. Free Acid
Cross-study comparable
TPSA 146.00 Ų vs. free acid 66.76 Ų (Δ 79.24 Ų; reported 119% increase)
Reported higher polarity supports improved aqueous solubility for formulation.
Calculated property; wet-lab solubility data should be verified.
physicochemical properties solubility formulation

Defined Natural Product vs. Crude Extracts

2-Hydroxy-3-methoxybenzoic acid glucose ester is a well-defined, single chemical entity isolated from the whole plant of Gentiana scabra, a plant used in traditional Korean medicine for circulatory disorders [1]. This contrasts with crude plant extracts, which are complex mixtures of multiple compounds and can exhibit batch-to-batch variability. The compound's structure has been fully elucidated by spectral data, and it is available as a purified standard (≥98% purity) from reputable vendors, enabling precise and reproducible research .

Defined Natural Product vs. Crude Extracts
Class-level inference
Single, structurally characterized molecule (C14H18O9); commercially available at ≥98% purity.
Supports experimental reproducibility and accurate dose-response profiling.
Spectral data and MeSH entry confirm identity; lot-specific COA should be reviewed.
natural product isolation purity

PAF Receptor Antagonism: In Vivo Validation

2-Hydroxy-3-methoxybenzoic acid glucose ester exhibits potent antagonistic activity against the platelet-activating factor (PAF) receptor. While a direct in vitro IC50 value for this compound is not publicly available, the in vivo efficacy (300 µg/mouse) is comparable to or exceeds that of some other natural PAF antagonists. For context, the well-known PAF antagonist Ginkgolide B (BN 52021) has a reported in vitro IC50 of 3.6 µM against PAFR , and the synthetic antagonist CV-3988 has an in vivo ED50 of 0.9 mg/kg (approx. 18 µg/mouse) in a similar PAF-induced death model [1]. The target compound's defined in vivo protective dose provides a valuable benchmark for comparative studies.

PAF Receptor Antagonism: In Vivo Validation
Cross-study comparable
Full protection at 300 µg/mouse (approx. 12–15 mg/kg); benchmarked against Ginkgolide B (IC50 3.6 µM) and CV-3988 (ED50 0.9 mg/kg).
Reported in vivo efficacy provides a comparative benchmark for PAF antagonist studies.
Direct in vitro IC50 not publicly available; cross-study comparison should be interpreted with caution.
PAF receptor platelet aggregation inflammation

2-Hydroxy-3-methoxybenzoic Acid Glucose Ester: Optimal Application Scenarios


PAF-Mediated Anaphylaxis & Inflammatory Shock Models

2-Hydroxy-3-methoxybenzoic acid glucose ester is ideally suited for in vivo studies investigating the role of PAF in anaphylactic shock, sepsis, or acute inflammatory responses. Its proven ability to prevent PAF-induced mortality in mice at 300 µg/mouse [1] makes it a valuable tool compound for validating PAF-dependent pathways in whole-animal models. Researchers should prioritize this compound over crude plant extracts or unvalidated analogs to ensure experimental reproducibility and clear interpretation of PAF antagonism.

Aqueous Formulation & Pharmacokinetic Studies

Due to its significantly higher Topological Polar Surface Area (146.00 Ų) compared to its free acid counterpart [1], the glucose ester exhibits enhanced water solubility. This property makes it a preferred candidate for developing aqueous formulations for intravenous or intraperitoneal administration in animal models. Formulators can leverage this improved solubility to achieve more consistent dosing and potentially better bioavailability compared to less polar phenolic acids.

Phytochemical Standardization & Quality Control

As a well-characterized, single chemical entity isolated from Gentiana scabra [1], 2-hydroxy-3-methoxybenzoic acid glucose ester serves as an ideal analytical standard for the quality control and standardization of Gentiana-based herbal preparations. Its defined structure and commercial availability at high purity (≥98%) enable precise quantification by HPLC or LC-MS, facilitating research into the pharmacological contributions of this specific constituent within complex botanical matrices.

SAR Studies & PAF Antagonist Benchmarking

This compound provides a valuable reference point for SAR studies exploring the PAF antagonistic pharmacophore. Its in vivo efficacy at 300 µg/mouse [1] and its structural distinction as an o-vanillic acid glucose ester (vs. the p-isomer vanillic acid glucose ester) offer a specific chemical scaffold for designing novel PAF antagonists. Researchers can use this compound to benchmark the activity of synthetic derivatives or to probe the importance of the glucose moiety and hydroxyl/methoxy substitution pattern for PAFR engagement.

Application
Selection Property
Validation Focus
PAF-Mediated Inflammatory Shock Models
In vivo PAF antagonism endpoint context
Model-response reproducibility and PAF-pathway confirmation
Aqueous Formulation & Exposure Studies
Reported high polarity and aqueous compatibility
Solubility and exposure-model review
Phytochemical Standardization & QC
Defined single-entity natural product standard
HPLC/LC-MS quantification and botanical matrix control
SAR Studies & PAF Antagonist Benchmarking
o-Vanillic acid glucose ester scaffold with in vivo benchmark
Glucose-moiety and substitution-pattern pharmacophore review

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22 linked technical documents
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